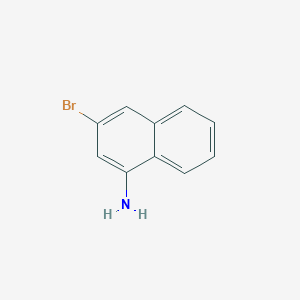

3-Bromonaphthalen-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

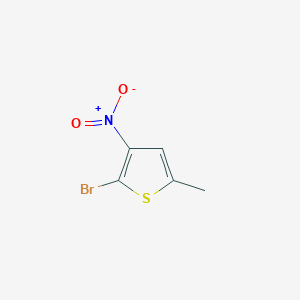

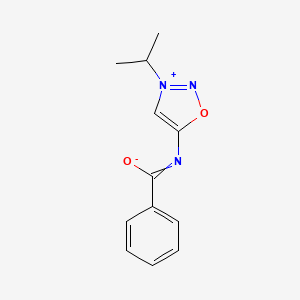

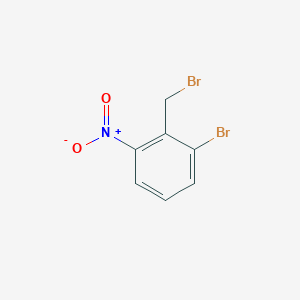

3-Bromonaphthalen-1-amine (3-BNA) is an organic compound with the molecular formula C10H8BrN. It is an aromatic amine that is widely used in scientific research due to its unique properties and versatile applications. 3-BNA is synthesized from naphthalene and bromine, and is a useful intermediate for the synthesis of many other compounds. This compound has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science.

Wissenschaftliche Forschungsanwendungen

Phosphorescence Sensors : Bromonaphthalene derivatives, including 3-Bromonaphthalen-1-amine, have been studied for their phosphorescence properties. These compounds exhibit pH-controlled phosphorescence in aqueous solutions, which can be significantly enhanced in the presence of β- and γ-cyclodextrins. This makes them potential candidates for use in phosphorescent sensors for proton monitoring (Bissell & Silva, 1991).

Biocompatible Chromophores : Derivatives of this compound have been used in the synthesis of biocompatible chromophores for cellular staining. These compounds have shown effectiveness in staining various cellular targets, indicating their potential application in biophotonics and membrane staining (Kingsbury et al., 2019).

Palladium-Catalyzed Arylation : The use of this compound in palladium-catalyzed synthesis of aryl-substituted polyamine compounds has been explored. This process offers a convenient method for the selective arylation of di-, tri-, and tetraamine compounds (Beletskaya et al., 1997).

Microwave-Assisted Amination : Research has shown the feasibility of using this compound for rapid microwave-assisted amination processes. This method has provided consistent improvements in yields compared to standard conditions, highlighting its potential in efficient chemical synthesis (Wang, Magnin, & Hamann, 2003).

Inclusion Complex Studies : The interaction of this compound with β-cyclodextrin has been studied extensively. These studies provide insights into the formation of inclusion complexes, which are significant for understanding molecular interactions and potential applications in drug delivery systems (Turro et al., 1982).

Room Temperature Phosphorescence : The intense room temperature phosphorescence induced by this compound in certain conditions has been analyzed. This property is particularly relevant for applications in analytical chemistry and sensor development (Du et al., 1997).

Safety and Hazards

The safety information for 3-Bromonaphthalen-1-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Target of Action

3-Bromonaphthalen-1-amine is an organic intermediate . It is primarily used in the synthesis of a variety of compounds, particularly those with a naphthalene structure . .

Mode of Action

As an organic intermediate, it is likely to interact with other compounds during the synthesis process, leading to the formation of new compounds . The exact nature of these interactions would depend on the specific synthesis process and the other compounds involved.

Biochemical Pathways

As an intermediate in the synthesis of other compounds, its primary role is likely in the formation of these compounds rather than in the direct modulation of biochemical pathways .

Result of Action

As an organic intermediate, its primary role is in the synthesis of other compounds . The effects of these resultant compounds would depend on their specific structures and properties.

Action Environment

The action of this compound is likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, its storage conditions are specified as 2-8°C and protected from light , indicating that its stability and efficacy could be affected by temperature and light exposure.

Eigenschaften

IUPAC Name |

3-bromonaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAWEJDBVITLRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569427 |

Source

|

| Record name | 3-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90766-34-0 |

Source

|

| Record name | 3-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)

![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)